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molecular formula C16H33NO2 B1268276 2-Aminohexadecanoic acid CAS No. 7769-79-1

2-Aminohexadecanoic acid

Cat. No. B1268276
M. Wt: 271.44 g/mol
InChI Key: XELWBYCKQCNAGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05993823

Procedure details

830 mg (1.53 mmole) of the N-hydroxysuccinimide ester of 3β-(2'-carboxymethoxycholest-5-ene) obtained as previously described (Ahmad et al. J. Chem., 24, 143-151) was added to a solution of 746 mg (1.53 mmoles) of Nα-Fmoc-lysine trifluoroacetate (obtained by trifluoroacetic acid deprotection of Nα-Fmoc-NεBoc-lysine), and 0.214 ml of triethylamine in 5 ml of methylene chloride. The reaction mixture was stirred overnight at room temperature. After addition of methanol (5 ml), and methylene chloride (20 ml), the reaction mixture was washed with 10-2 aqueous HCl. The organic layer was dried, and evaporated to give crystals. Yield: 0.88 g (73%). m.p.=89° C. Rf=0.5 (methylene chloride/methanol, 9/1), m/z: 795 [M+H]+.
[Compound]
Name
N-hydroxysuccinimide ester
Quantity
830 mg
Type
reactant
Reaction Step One
[Compound]
Name
3β-(2'-carboxymethoxycholest-5-ene)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Nα-Fmoc-lysine trifluoroacetate
Quantity
746 mg
Type
reactant
Reaction Step Two
Quantity
0.214 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
methylene chloride methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
F[C:2](F)(F)[C:3]([OH:5])=[O:4].C(N[C@H](C(O)=O)CCCCN)(O[CH2:11][CH:12]1[C:24]2[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=2)[C:18]2[C:13]1=[CH:14][CH:15]=[CH:16][CH:17]=2)=O.C([N:37](CC)CC)C.CO.C(Cl)Cl.CO>C(Cl)Cl>[NH2:37][CH:2]([CH2:24][CH2:23][CH2:22][CH2:21][CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH3:11])[C:3]([OH:5])=[O:4] |f:0.1,4.5|

Inputs

Step One
Name
N-hydroxysuccinimide ester
Quantity
830 mg
Type
reactant
Smiles
Name
3β-(2'-carboxymethoxycholest-5-ene)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Nα-Fmoc-lysine trifluoroacetate
Quantity
746 mg
Type
reactant
Smiles
FC(C(=O)O)(F)F.C(=O)(OCC1C2=CC=CC=C2C2=CC=CC=C12)N[C@@H](CCCCN)C(=O)O
Name
Quantity
0.214 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
CO
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
methylene chloride methanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl.CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the reaction mixture was washed with 10-2 aqueous HCl
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give crystals

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
NC(C(=O)O)CCCCCCCCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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